N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea
Description
N-{4-[2-(4-Quinolinyl)vinyl]phenyl}urea is a synthetic compound featuring a quinoline core linked to a phenylurea moiety via a vinyl bridge. Quinoline derivatives are well-documented as DNA-affinic molecules, particularly as minor groove binders, making them attractive for antitumor drug development . The urea spacer in this compound serves as a stabilizing linker, enabling interaction with biological targets such as DNA. However, its structural analogs exhibit variations in substituents, linkers, and bioactivity, which are critical for comparative analysis.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
[4-[(E)-2-quinolin-4-ylethenyl]phenyl]urea |
InChI |
InChI=1S/C18H15N3O/c19-18(22)21-15-9-6-13(7-10-15)5-8-14-11-12-20-17-4-2-1-3-16(14)17/h1-12H,(H3,19,21,22)/b8-5+ |
InChI Key |
UKYWSEGWWZMQDV-VMPITWQZSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)NC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Linker Optimization : Hydrazinecarboxamide spacers outperform urea in cytotoxicity, likely due to conformational flexibility and stronger DNA adduct formation .
- Substituent Trade-offs : Bulky groups (e.g., ethoxy) enhance target specificity but may reduce solubility, whereas EDGs improve bioavailability at the cost of metabolic stability .
- Therapeutic Potential: Quinoline-urea hybrids remain promising for antitumor applications, but further optimization of substituents and linkers is needed to balance efficacy and pharmacokinetics.
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